5-Bromo-4-chloro-2-methylaniline
Overview
Description
5-Bromo-4-chloro-2-methylaniline: is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of toluene to produce nitrotoluene, followed by selective halogenation to introduce bromine and chlorine atoms at specific positions on the benzene ring. The nitro group is then reduced to an amine group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-2-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine and chlorine atoms direct incoming electrophiles to specific positions on the benzene ring.
Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and catalysts like iron(III) chloride are commonly used.
Nucleophilic Substitution: Reagents like alkyl halides and bases are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like hydrogen gas are used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include various halogenated derivatives of this compound.
Nucleophilic Substitution: Products include alkylated and acylated derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: 5-Bromo-4-chloro-2-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through reactions like Suzuki-Miyaura coupling .
Biology and Medicine: The compound is investigated for its potential biological activities. It can be used in the development of pharmaceuticals, particularly as a precursor for the synthesis of drugs with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes,
Biological Activity
5-Bromo-4-chloro-2-methylaniline (BCMA) is a halogenated aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. Its biological activity is primarily attributed to its ability to interact with biological systems, influencing enzyme activities and cellular pathways. This article provides a comprehensive overview of the biological activity of BCMA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
BCMA is characterized by the presence of bromine and chlorine substituents on the aromatic ring, along with a methyl group and an amino group. This unique combination allows for diverse reactivity patterns, making it a valuable intermediate in organic synthesis.
Property | Value |
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Molecular Formula | C₇H₈BrClN |
Molecular Weight | 219.50 g/mol |
Melting Point | 56-58 °C |
Solubility | Soluble in organic solvents |
BCMA's biological activity can be attributed to several mechanisms:
- Enzyme Modulation : BCMA and its derivatives have been shown to influence the activity of sirtuin proteins, which play critical roles in cellular regulation and are implicated in cancer therapy. These interactions suggest potential therapeutic applications in oncology.
- Electrophilic Aromatic Substitution : The compound can participate in electrophilic aromatic substitution reactions, allowing it to form various derivatives that may exhibit enhanced biological activities.
- Nucleophilic Substitution : The amino group in BCMA can undergo nucleophilic substitution reactions, leading to the formation of compounds with varied biological properties.
Anticancer Activity
Research indicates that BCMA derivatives may have significant anticancer properties. For instance, compounds derived from BCMA have shown promise in targeting cancer cells by modulating sirtuin activity, which is crucial for tumor growth regulation.
Enzyme Inhibition Studies
BCMA has been utilized in studies focusing on enzyme inhibition. For example, its sulfonamide derivative has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could potentially lead to therapeutic applications in metabolic disorders.
Case Studies
- Sirtuin Modulation : A study demonstrated that derivatives of BCMA could selectively modulate sirtuin activity, impacting cellular processes related to aging and cancer. This highlights BCMA's potential as a lead compound for developing new anticancer therapies.
- Toxicological Assessments : Toxicity studies have shown that exposure to BCMA can lead to adverse effects such as weight loss and organ enlargement in animal models. For instance, male rats exposed to high doses exhibited significant decreases in body weight and histopathological changes in the liver . These findings underscore the importance of evaluating the safety profile of BCMA derivatives before clinical use.
Properties
IUPAC Name |
5-bromo-4-chloro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBHOPYATVVLEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674300 | |
Record name | 5-Bromo-4-chloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126367-88-1 | |
Record name | 5-Bromo-4-chloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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